6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
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Overview
Description
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-2-one core structure with various substituents, including a chloro group, dimethyl groups, and a benzyloxycarbonyl glycinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves multiple steps. One common method includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized by the condensation of salicylaldehyde with acetic anhydride in the presence of a base, such as sodium acetate.
Introduction of Substituents: The chloro and dimethyl groups can be introduced through electrophilic substitution reactions using appropriate reagents like chlorinating agents and methylating agents.
Coupling with Glycinate: The final step involves the coupling of the chromen-2-one derivative with N-[(benzyloxy)carbonyl]glycinate using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the chromen-2-one core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to replace the chloro group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Chlorinating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with similar structural features.
7-hydroxy-2H-chromen-2-one: A coumarin derivative known for its biological activities.
4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid: A structurally related compound with different substituents.
Uniqueness
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives. Its benzyloxycarbonyl glycinate moiety, in particular, may enhance its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C21H18ClNO6 |
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Molecular Weight |
415.8 g/mol |
IUPAC Name |
(6-chloro-3,4-dimethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C21H18ClNO6/c1-12-13(2)20(25)29-17-9-18(16(22)8-15(12)17)28-19(24)10-23-21(26)27-11-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,23,26) |
InChI Key |
YUMIIWGIXITKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CNC(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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